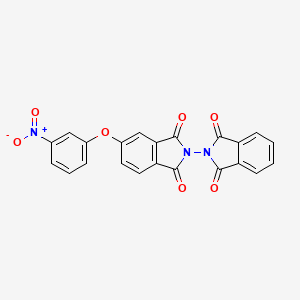![molecular formula C27H26N2O3 B6107798 N-[2-(1-piperidinylcarbonyl)phenyl]-2-(9H-xanthen-9-yl)acetamide](/img/structure/B6107798.png)
N-[2-(1-piperidinylcarbonyl)phenyl]-2-(9H-xanthen-9-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(1-piperidinylcarbonyl)phenyl]-2-(9H-xanthen-9-yl)acetamide, commonly known as PACAP-38, is a neuropeptide that plays a crucial role in various physiological processes. It was first discovered in 1989 and has since then been extensively studied due to its potential therapeutic applications.
Wirkmechanismus
PACAP-38 exerts its effects through binding to three different receptors: PAC1, VPAC1, and VPAC2. These receptors are widely expressed in various tissues, including the brain, immune system, and gastrointestinal tract. Upon binding to its receptors, PACAP-38 activates various signaling pathways, including the cAMP and MAPK pathways, leading to the modulation of various physiological processes.
Biochemical and Physiological Effects
PACAP-38 has been shown to have various biochemical and physiological effects. It can modulate neurotransmitter release, regulate neuronal excitability, and promote neuronal survival. PACAP-38 can also regulate the release of various hormones, including insulin, glucagon, and growth hormone. Additionally, PACAP-38 can modulate the immune system, regulating the production of cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
PACAP-38 has several advantages for lab experiments. It is stable and can be easily synthesized using solid-phase peptide synthesis. Additionally, PACAP-38 can be easily modified to obtain analogs with improved pharmacological properties. However, one limitation of PACAP-38 is its high cost, which can limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the study of PACAP-38. One potential direction is the development of PACAP-38 analogs with improved pharmacological properties. Another direction is the study of the role of PACAP-38 in various diseases, including cancer and autoimmune diseases. Additionally, the development of novel drug delivery systems for PACAP-38 could improve its therapeutic potential.
Conclusion
In conclusion, PACAP-38 is a neuropeptide with potential therapeutic applications in various diseases. Its mechanism of action involves binding to three different receptors, leading to the modulation of various physiological processes. PACAP-38 has several advantages for lab experiments, but its high cost can limit its use in large-scale experiments. There are several future directions for the study of PACAP-38, including the development of analogs with improved pharmacological properties and the study of its role in various diseases.
Synthesemethoden
The synthesis of PACAP-38 involves the solid-phase peptide synthesis method. This method involves the sequential addition of amino acids to a resin-bound peptide chain. The peptide chain is then cleaved from the resin and purified to obtain the final product. The synthesis of PACAP-38 is a complex process that requires expertise in peptide chemistry.
Wissenschaftliche Forschungsanwendungen
PACAP-38 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have neuroprotective effects in animal models of stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. PACAP-38 has also been shown to have anti-inflammatory effects and can modulate the immune system. Additionally, PACAP-38 has been shown to have potential applications in the treatment of migraine, anxiety, and depression.
Eigenschaften
IUPAC Name |
N-[2-(piperidine-1-carbonyl)phenyl]-2-(9H-xanthen-9-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O3/c30-26(28-23-13-5-2-12-21(23)27(31)29-16-8-1-9-17-29)18-22-19-10-3-6-14-24(19)32-25-15-7-4-11-20(22)25/h2-7,10-15,22H,1,8-9,16-18H2,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKKIFWBSJALDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)CC3C4=CC=CC=C4OC5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-5-(2-furyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6107715.png)
![1-[benzyl(methyl)amino]-3-[2-methoxy-5-({[(1-methyl-4-piperidinyl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6107728.png)
![1-(3-hydroxy-4-methoxybenzyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol](/img/structure/B6107734.png)
![3-cyclopropyl-5-(2,3-dimethoxyphenyl)-1-methyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6107751.png)


![N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2,4-dimethylbenzamide](/img/structure/B6107771.png)
![N-[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1,2,5-thiadiazole-3-carboxamide](/img/structure/B6107790.png)

![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(3-pyridinyl)acetamide](/img/structure/B6107804.png)
![N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-nitrobenzamide](/img/structure/B6107810.png)
![N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl]-1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B6107812.png)
![2-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6107818.png)
